8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Medicinal chemistry DGKα inhibitor Hydrogen bonding

8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile (CAS 2407858-05-1) is a heterocyclic compound belonging to the 1,5-naphthyridine family, with the molecular formula C10H7N3O2 and a molecular weight of approximately 201 Da. It possesses an 8-hydroxy-6-oxo-1,5-naphthyridine-2-carbonitrile core, a privileged scaffold in medicinal chemistry.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
Cat. No. B8195248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC1=O)O)N=C(C=C2)C#N
InChIInChI=1S/C10H7N3O2/c1-13-7-3-2-6(5-11)12-10(7)8(14)4-9(13)15/h2-4,14H,1H3
InChIKeyAWDCPIDRXPAFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile (CAS 2407858-05-1): A Key 1,5-Naphthyridinone Scaffold for DGKα/ζ Inhibitor Synthesis


8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile (CAS 2407858-05-1) is a heterocyclic compound belonging to the 1,5-naphthyridine family, with the molecular formula C10H7N3O2 and a molecular weight of approximately 201 Da [1]. It possesses an 8-hydroxy-6-oxo-1,5-naphthyridine-2-carbonitrile core, a privileged scaffold in medicinal chemistry. This compound serves as a critical synthetic intermediate in the preparation of potent and selective diacylglycerol kinase alpha (DGKα) and zeta (DGKζ) inhibitors, including clinical candidates such as BMS-986408, which are being developed as T cell activators for cancer immunotherapy [2]. The presence of the 8-hydroxy group, combined with the 6-oxo and 2-carbonitrile functionalities, enables intramolecular hydrogen bonding that influences both its physicochemical properties and its utility as a versatile building block for further functionalization [3].

Why Generic Substitution of 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile with Close Analogs Fails in DGKα/ζ Inhibitor Programs


Direct substitution of 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile with its 8-chloro or 8-unsubstituted analogs is not a viable strategy for medicinal chemistry programs targeting DGKα/ζ. The 8-hydroxy group is not merely a placeholder but a critical structural feature that provides a hydrogen bond donor (HBD) capable of forming intramolecular hydrogen bonds with the adjacent 6-oxo group [1]. In contrast, the 8-chloro analog (CAS 2407859-00-9) lacks this HBD capability entirely (HBD count = 0), fundamentally altering the compound's hydrogen bonding network and physicochemical profile . This difference has significant downstream consequences: the 8-OH substitution pattern has been validated in antileishmanial and HIV integrase inhibitor programs, where it contributes to target engagement and metal chelation [2]. Furthermore, the 8-OH compound offers orthogonal synthetic utility compared to halogenated analogs, enabling direct O-functionalization pathways that are inaccessible with 8-Cl or 8-Br derivatives [3].

Quantitative Differentiation Evidence for 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile Against Closest Analogs


Hydrogen Bond Donor Capacity: 8-OH vs 8-Cl and 8-H Analogs

The 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile possesses one hydrogen bond donor (HBD = 1) due to the 8-OH group, enabling intramolecular hydrogen bonding with the adjacent 6-oxo moiety [1]. In stark contrast, the 8-chloro analog (CAS 2407859-00-9) has zero hydrogen bond donors (HBD = 0), as chlorine is exclusively a hydrogen bond acceptor . Similarly, the 7-bromo-8-hydroxy analog introduces an additional heavy atom and altered electronic properties without improving HBD capacity . This intramolecular hydrogen bond stabilizes the planar conformation of the naphthyridinone core, a feature critical for target binding in DGKα inhibitor pharmacophores where the 8-position is often further elaborated via O-alkylation or O-arylation [2].

Medicinal chemistry DGKα inhibitor Hydrogen bonding

Synthetic Versatility as a DGKα/ζ Inhibitor Intermediate: Direct O-Functionalization vs Halogen Displacement

The 8-hydroxy group on 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile enables direct O-alkylation and O-arylation reactions to introduce diverse substituents at the 8-position without requiring pre-functionalization [1]. The 8-chloro analog (CAS 2407859-00-9) requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution for elaboration, which can be less efficient for certain substrate types [2]. This is directly evidenced in patent US11964973, where the 8-alkoxy/aryloxy-substituted naphthyridine-2-carbonitrile derivatives demonstrate DGKα IC50 values ranging from 0.51 nM (Example 92) to 280 nM (Example 341) in liposomal DGKα LIPGLO assays [3]. The target compound, bearing a free 8-OH group, serves as the direct precursor to these potent inhibitors via O-functionalization, whereas the 8-Cl analog would require an additional hydrolysis step to access the same products [4].

Synthetic chemistry DGKα/ζ inhibitors Building block

Physicochemical Property Comparison: Lipophilicity and Polar Surface Area

The target compound (8-OH) has a calculated LogP of 0.12 and a polar surface area (PSA) of 77 Ų, consistent with favorable drug-like properties [1]. The 8-chloro analog (CAS 2407859-00-9) is expected to have a significantly higher LogP (estimated 1.0–1.5) due to the chlorine substituent, which increases lipophilicity . This difference of approximately 1 LogP unit has implications for solubility and permeability profiles in medicinal chemistry optimization. The rotatable bond count for both compounds is zero, indicating a rigid, planar scaffold [REFS-1, REFS-2]. The 7-bromo-8-hydroxy analog (CAS 2407906-34-5) introduces additional molecular weight (280.08 vs 201 Da) and a heavier halogen, which can negatively impact ligand efficiency metrics . These physicochemical differences are particularly relevant given that the 8-hydroxy naphthyridine scaffold has been independently validated in antileishmanial programs where 8-OH derivatives showed pEC50 = 6.5 against Leishmania parasites with ~100-fold selectivity over human THP-1 cells [2].

Drug-likeness Physicochemical properties Permeability

Multisource Commercial Availability with Defined Purity Grades

8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile (CAS 2407858-05-1) is available from at least six independent suppliers with catalog-listed purity grades of 95–97% [1]. This multisource availability contrasts with more specialized analogs such as the 7-bromo-8-hydroxy derivative (CAS 2407906-34-5) or the 8-chloro-5-methyl-6-oxo analog (CAS 2407859-00-9), which are stocked by fewer vendors . Procurement data from ChemSpace indicates 23 distinct stocking items across suppliers including Enamine (US and Ukraine), Angene International, Advanced ChemBlocks, ChemScene, and Astatech, with lead times ranging from 2 to 15 days [1]. The compound is listed under multiple catalog numbers (HY-W241309, CS-0254920, EN300-26979807) and MFCD identifiers (MFCD33022247, MFCD18828210), facilitating cross-referencing [2]. Pricing data shows 100 mg available from $274 (ChemScene, 96%) to $480 (Enamine US, 95%), providing competitive procurement options [1].

Chemical procurement Building blocks Supply chain

Validated 8-Hydroxy Naphthyridine Scaffold in Antileishmanial and HIV Integrase Drug Discovery

The 8-hydroxy naphthyridine scaffold has been independently validated in two distinct therapeutic areas. In antileishmanial drug discovery, an 8-hydroxynaphthyridine starting point demonstrated potency against Leishmania parasites with pEC50 = 6.5 and ~100-fold selectivity over human THP-1 cells (pEC50 = 4.5) [1]. In HIV integrase inhibition, 8-hydroxy-[1,6]naphthyridine 7 inhibited strand transfer with an IC50 of 10 nM and blocked 95% of HIV-1 infection spread in cell culture at 0.39 μM, without cytotoxicity at ≤12.5 μM [2]. This compound also demonstrated a favorable oral pharmacokinetic profile in rats [2]. While these studies did not evaluate 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile directly, they establish the 8-hydroxy naphthyridine pharmacophore as a privileged motif with validated target engagement across unrelated biological targets [3]. The target compound, bearing both the 8-hydroxy and the 2-carbonitrile functionalities, combines structural features present in both the antileishmanial and anti-HIV chemotypes, suggesting potential utility as a diversity-oriented synthesis intermediate [4].

Antileishmanial HIV integrase Scaffold validation

Optimal Application Scenarios for 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile in Drug Discovery and Chemical Biology


DGKα/ζ Inhibitor Library Synthesis via 8-O-Functionalization

This compound is the optimal starting material for generating diverse libraries of DGKα and DGKζ inhibitors through direct O-alkylation or O-arylation at the 8-position. As demonstrated in patents WO2020006018A1 and US11964973, 8-O-substituted naphthyridine-2-carbonitriles derived from this building block achieve DGKα IC50 values ranging from sub-nanomolar (0.51 nM) to low micromolar potency in liposomal DGKα LIPGLO biochemical assays [1]. The free 8-OH group enables direct diversification without the need for halogenation/deprotection sequences required when using the 8-Cl or 8-Br analogs. This synthetic advantage translates to reduced step count and higher throughput in parallel synthesis for structure-activity relationship (SAR) exploration targeting cancer immunotherapy applications [2].

Scaffold-Hopping and Privileged Structure Diversification Programs

The 8-hydroxy naphthyridine scaffold has demonstrated biological activity across antileishmanial, HIV integrase, and DGKα/ζ targets, establishing it as a validated privileged structure for diversity-oriented synthesis [1]. This compound, with its 2-carbonitrile and 8-hydroxy functional handles, provides two orthogonal diversification vectors: the 2-CN group can be transformed into amides, tetrazoles, or amines, while the 8-OH enables O-functionalization. Medicinal chemistry groups pursuing scaffold-hopping strategies or building targeted compound collections can leverage this dual-reactivity building block to access multiple chemotypes from a single intermediate, reducing procurement complexity and inventory costs compared to managing separate 8-Cl, 8-Br, and 8-H analogs [3].

Metal Chelation-Dependent Target Engagement Studies

The 8-hydroxy-6-oxo-1,5-naphthyridine motif can function as a metal-chelating pharmacophore, as evidenced by antileishmanial 8-hydroxynaphthyridines whose activity was driven by sequestration of divalent metal cations [1]. This compound provides an ideal probe for investigating metal-dependent biological targets, including metalloenzymes, integrases, and kinases. The 2-carbonitrile group offers an additional metal-coordination site or can serve as a spectroscopic handle for binding studies. In contrast, the 8-Cl analog lacks the hydroxyl group required for efficient metal chelation, while the 7-Br-8-OH analog introduces steric hindrance at the 7-position that may interfere with metal binding geometry [2].

Immuno-Oncology Lead Optimization Leveraging Clinical DGKα/ζ Inhibitor Scaffolds

This compound is a key precursor to the naphthyridine-2-carbonitrile core found in BMS-986408, a first-in-class dual DGKα/ζ inhibitor currently in Phase 1/2 clinical trials for solid tumors [1]. BMS-986408 demonstrates DGKα IC50 = 0.0003 μM and DGKζ IC50 = 0.002 μM, with oral bioavailability enabling once-daily dosing [2]. Drug discovery teams developing next-generation DGKα/ζ inhibitors or evaluating combination strategies with checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA4) can use this building block to rapidly access the clinical naphthyridine-2-carbonitrile chemotype [3]. The validated pharmacokinetic profile of the clinical candidate provides confidence that derivatives based on this scaffold can achieve oral exposure, a key differentiator from alternative DGK inhibitor chemotypes [4].

Quote Request

Request a Quote for 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.